

# 1H NMR characterization of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

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## Comparative <sup>1</sup>H NMR Analysis of Substituted Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the <sup>1</sup>H NMR Spectral Characteristics of Various Pyrazole-4-carbaldehyde Derivatives.

This guide provides a comparative analysis of the <sup>1</sup>H NMR spectral data of several substituted pyrazole-4-carbaldehyde derivatives. While the specific <sup>1</sup>H NMR data for **1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde** was not available in the cited literature, this guide presents data for structurally related compounds to offer valuable insights into the chemical shifts and coupling constants expected for this class of molecules. The provided data, experimental protocols, and workflow are intended to aid researchers in the identification and characterization of novel pyrazole-based compounds.

## Data Presentation: <sup>1</sup>H NMR Spectral Data of Pyrazole-4-carbaldehyde Derivatives

The following table summarizes the <sup>1</sup>H NMR data for a selection of substituted pyrazole-4-carbaldehyde derivatives. These compounds share the core pyrazole-4-carbaldehyde scaffold, with variations in the substituents at the N1, C3, and C5 positions. The data is presented to facilitate comparison of the chemical shifts ( $\delta$ ) in parts per million (ppm) for the aldehyde proton (-CHO) and the pyrazole ring proton (H5 or H3, depending on substitution).

Compound Name	Aldehyde Proton ( $\delta$ , ppm)	Pyrazole Proton ( $\delta$ , ppm)	Other Key Signals ( $\delta$ , ppm)	Solvent
1-[(2,6-Dichloro-4-(trifluoromethyl)phenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde]	10.11 (s, 1H)	8.22 (s, 1H)	7.79–7.83 (m, 4H, Ar-H), 7.27–7.54 (m, 3H, Ar-H)	CDCl <sub>3</sub>
1-[(2,6-Dichloro-4-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde]	10.08 (s, 1H)	8.22 (s, 1H)	7.79–7.83 (m, 4H, Ar-H), 7.45–7.48 (m, 2H, Ar-H)	CDCl <sub>3</sub>
1-[(2,6-Dichloro-4-(trifluoromethyl)phenyl)-3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde]	10.09 (s, 1H)	8.21 (s, 1H)	7.83–7.91 (m, 3H, Ar-H), 7.31–7.62 (m, 3H, Ar-H)	CDCl <sub>3</sub>
1-[(2,6-Dichloro-4-(trifluoromethyl)phenyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde]	10.08 (s, 1H)	8.22 (s, 1H)	7.74–7.79 (m, 4H, Ar-H), 7.61–7.64 (m, 2H, Ar-H)	CDCl <sub>3</sub>
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde	9.1-9.32 (s, 1H)	8.10 (s, 1H)	6.2–6.98 (m, 5H, Ar-H), 7.02–7.87 (m, 5H, Ar-H)	DMSO

1-Benzoyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde	9.3 (s, 1H)	8.2 (s, 1H)	7.2–7.82 (m, 5H, Ar-H), 7.86–8.85 (m, 4H, Ar-H)	DMSO
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde	9.17-9.24 (s, 1H)	8.24 (s, 1H)	5.98–6.59 (m, 5H, Ar-H), 6.98–7.94 (m, 4H, Ar-H)	DMSO

## Experimental Protocols

The following is a generalized experimental protocol for acquiring  $^1\text{H}$  NMR spectra of pyrazole-4-carbaldehyde derivatives, based on standard laboratory practices.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid pyrazole-4-carbaldehyde derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing ( $\delta = 0.00$  ppm).

### 2. NMR Data Acquisition:

- The  $^1\text{H}$  NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[\[1\]](#)[\[3\]](#)
- The spectrometer is locked to the deuterium signal of the solvent.
- Standard acquisition parameters are used, which may include:
  - A  $30^\circ$  or  $90^\circ$  pulse width.

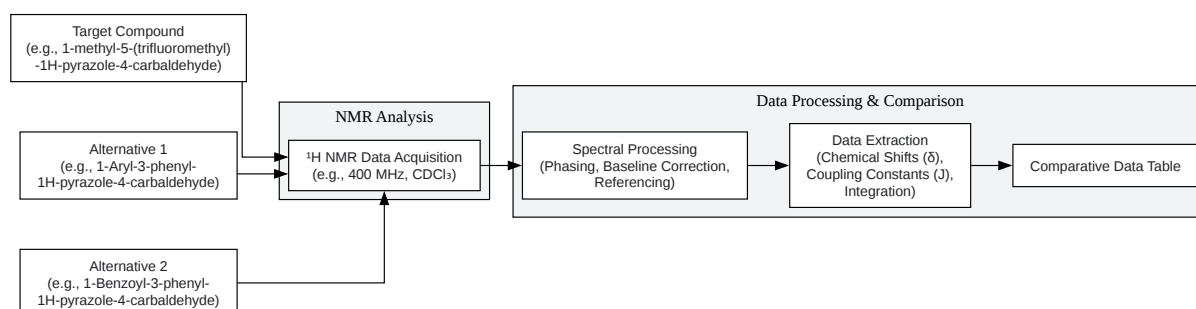
- A relaxation delay of 1-5 seconds.
- An acquisition time of 2-4 seconds.
- A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
- The spectra are typically recorded at room temperature (25 °C).<sup>[1]</sup>

### 3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
- The signals are integrated to determine the relative number of protons.
- Coupling constants (J-values) are measured in Hertz (Hz).

## Mandatory Visualization

The following diagram illustrates a typical workflow for the comparative analysis of  $^1\text{H}$  NMR data for different pyrazole-4-carbaldehyde derivatives.



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Caption: Workflow for comparative <sup>1</sup>H NMR analysis.

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## References

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